DPC 423

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

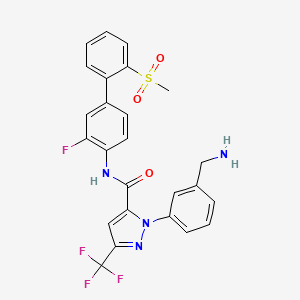

DPC 423, also known as this compound, is a useful research compound. Its molecular formula is C25H20F4N4O3S and its molecular weight is 532.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmacological Properties

DPC 423 exhibits several key pharmacological characteristics:

- Selectivity : It selectively inhibits factor Xa with a Ki value of 0.15 nM, showcasing significantly lower inhibition against other serine proteases such as thrombin (6000 nM) and trypsin (60 nM) .

- Bioavailability : In animal models, this compound demonstrated an oral bioavailability of approximately 57% in dogs, with a plasma half-life of about 7.5 hours, indicating favorable pharmacokinetics for oral administration .

- Anticoagulant Effects : In vitro studies revealed that this compound effectively doubled prothrombin time and activated partial thromboplastin time at concentrations around 3.1 µM in human plasma .

Clinical Applications

This compound is primarily being investigated for its potential use in treating various thrombotic disorders. The following applications have been documented:

- Venous Thromboembolism (VTE) : this compound is being evaluated as a preventive and therapeutic agent for VTE, including deep vein thrombosis and pulmonary embolism.

- Atrial Fibrillation : Its anticoagulant properties make it a candidate for stroke prevention in patients with atrial fibrillation.

- Coronary Artery Disease : this compound may also be beneficial in managing acute coronary syndromes by preventing thrombus formation.

Case Studies and Research Findings

Several studies have contributed to the understanding of this compound's efficacy and safety:

Metabolic Pathways

The metabolic pathways of this compound involve complex biotransformation processes that lead to the formation of reactive intermediates. Notably, studies have shown that:

Análisis De Reacciones Químicas

Glutamate Conjugation via γ-Glutamyl Transpeptidase (GGT)

DPC 423 undergoes a glutathione (GSH)-dependent transpeptidation reaction mediated by γ-glutamyl transpeptidase (GGT), forming glutamate conjugates. This reaction is specific to compounds containing a benzylamine group .

Key Findings :

-

Mechanism : GGT transfers the γ-glutamyl moiety from GSH to the benzylamine group of this compound, forming a stable glutamate conjugate .

-

Experimental Confirmation :

-

Inhibition Studies :

Table 1: Glutamate Conjugation Reaction Parameters

| Parameter | Details |

|---|---|

| Substrate | This compound (benzylamine-containing compound) |

| Enzyme | γ-Glutamyl Transpeptidase (GGT) |

| Cofactor | Glutathione (GSH) |

| Key Inhibitor | Acivicin (AT-125) |

| Analytical Methods | LC/MS, LC/NMR, stable isotope labeling |

Enzymatic Inhibition of Factor Xa

This compound is a reversible, highly selective inhibitor of factor Xa, a key enzyme in the blood coagulation cascade .

Mechanistic Insights :

-

Binding Affinity :

-

Structural Basis :

Table 2: Inhibitory Constants (Ki) of this compound

| Enzyme | Ki(nM) |

|---|---|

| Factor Xa | 0.15 |

| Trypsin | 60 |

| Thrombin | 600 |

Structural Reactivity and Modifications

The benzylamine group in this compound is critical for its metabolic and inhibitory interactions:

Propiedades

Fórmula molecular |

C25H20F4N4O3S |

|---|---|

Peso molecular |

532.5 g/mol |

Nombre IUPAC |

2-[3-(aminomethyl)phenyl]-N-[2-fluoro-4-(2-methylsulfonylphenyl)phenyl]-5-(trifluoromethyl)pyrazole-3-carboxamide |

InChI |

InChI=1S/C25H20F4N4O3S/c1-37(35,36)22-8-3-2-7-18(22)16-9-10-20(19(26)12-16)31-24(34)21-13-23(25(27,28)29)32-33(21)17-6-4-5-15(11-17)14-30/h2-13H,14,30H2,1H3,(H,31,34) |

Clave InChI |

ZLUOAFAJSUPHOG-UHFFFAOYSA-N |

SMILES canónico |

CS(=O)(=O)C1=CC=CC=C1C2=CC(=C(C=C2)NC(=O)C3=CC(=NN3C4=CC=CC(=C4)CN)C(F)(F)F)F |

Sinónimos |

DPC 602 DPC-602 DPC602 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.